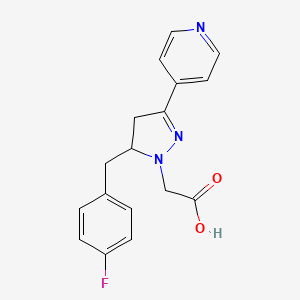

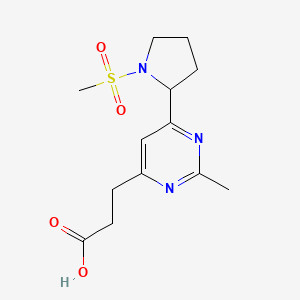

3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an improved route for the synthesis of a related compound consists of two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .Molecular Structure Analysis

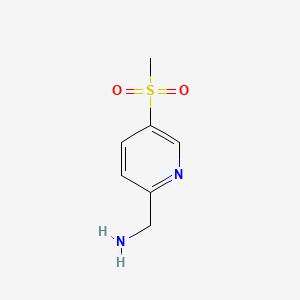

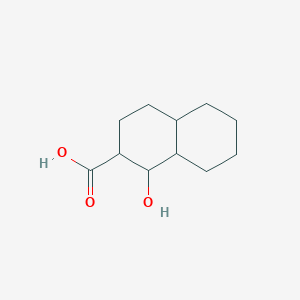

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and a propanoic acid group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the retrieved literature, pyrrolidine derivatives have been reported to show biological activity. For example, certain pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H19N3O4S) and molecular weight (313.37 g/mol). Further details about its physical and chemical properties are not available in the retrieved literature.Applications De Recherche Scientifique

One-pot Chemoselective Synthesis A one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines was achieved using [γ-Fe2O3@HAp-SO3H] as an efficient nanocatalyst. This process synthesized derivatives with good to high yields and short reaction times. The protocol's advantages include easy work-up of the products, rapidity, high efficiency, and recyclability of the catalyst. Additionally, the antibacterial activity of the newly synthesized products was investigated, with some showing promising results (Jahanshahi et al., 2018).

Synthesis of Maleopimaric and Citraconopimaric Acids N-[3-(pyrimidin-2-yl)aryl]amides A series of compounds were synthesized by acylation of specific amines with maleopimaric and citraconopimaric acid chlorides. The reaction led to the formation of N-[3-(pyrimidin-2-yl)aryl]amides of maleopimaric and citraconopimaric acids. Further, biologically active methanesulfonates were obtained by reacting substituted N-arylamides of maleopimaric acid with methanesulfonic acid (Koroleva et al., 2012).

Domino Reaction with Heterocyclic CH Acids A domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol and heterocyclic CH acids led to the formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This reaction showcases the potential for complex molecular transformations and synthesis (Erkin & Ramsh, 2014).

One-step Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Benzoxazolylethylpyrimidine A one-step synthesis was developed for the production of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various aromatic amines. This method demonstrates the versatility of the chemical framework for different synthetic applications (Harutyunyan et al., 2015).

Efficient Synthesis of 3-(pyrimidinyl)propanoates An efficient protocol was established for the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing the synthetic potential of this straightforward protocol by producing fourteen new 3-(pyrimidinyl) propanoates with regular to good yields. The structural assignments were confirmed through comprehensive spectroscopic analysis (Flores et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

3-[2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-14-10(5-6-13(17)18)8-11(15-9)12-4-3-7-16(12)21(2,19)20/h8,12H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYSOHYKDPIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)

![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)